7-Chloropyrido[3,4-b]pyrazine

Lipophilicity LogP Drug-likeness

Researchers synthesizing kinase inhibitor libraries require heterocyclic building blocks with predictable reactivity, optimal physicochemical properties, and reliable commercial supply. 7-Chloropyrido[3,4-b]pyrazine (CAS 93049-39-9) directly addresses these requirements: • Strategic 7-chloro handle enables Pd-catalyzed diversification (52-58% isolated yield) for parallel library synthesis • Optimal LogP 1.68 and low TPSA 38.67 Ų support CNS drug-like permeability • Multi-supplier stocked at ≥95% purity, reducing single-vendor dependency versus 7-bromo or 5-chloro analogs

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 93049-39-9
Cat. No. B1417796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[3,4-b]pyrazine
CAS93049-39-9
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NC(=CC2=N1)Cl
InChIInChI=1S/C7H4ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H
InChIKeyJZAAFHCCXSMDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloropyrido[3,4-b]pyrazine: Kinase-Targeted Scaffold


7-Chloropyrido[3,4-b]pyrazine is a fused pyridine–pyrazine heterocycle bearing a chlorine substituent at the 7-position of the pyridine ring . With a molecular formula of C₇H₄ClN₃ and a molecular weight of 165.58 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries . The pyrido[3,4-b]pyrazine core is clinically validated, as exemplified by the Syk inhibitor sovleplenib, and the 7-chloro derivative provides a strategic handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1].

Workflow
Kinase inhibitor library synthesis
Key feature
7-chloro handle for cross-coupling or SNAr diversification
Selection context
Clinically validated pyrido[3,4-b]pyrazine core; supports cell-permeable and CNS-accessible kinase probe design

7-Chloropyrido[3,4-b]pyrazine vs. Regioisomers and Analogs


The position of the chlorine atom on the pyrido[3,4-b]pyrazine scaffold directly governs both physicochemical properties and synthetic utility. The 7-chloro substitution yields a calculated LogP of 1.68, which is substantially higher than the 0.65 observed for the 7-bromo analog and approximately 5-fold greater than the 0.33 reported for the 5-chloro regioisomer . This lipophilicity differential influences membrane permeability, protein binding, and chromatographic behavior during purification. Furthermore, chlorine at the 7-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to bromine at the same position or chlorine at the 5-position, enabling chemoselective sequential functionalization strategies that are inaccessible with alternative halogen isomers [1]. Generic substitution with a 5-chloro or 7-bromo analog would therefore alter both the pharmacokinetic profile of derived compounds and the synthetic route efficiency.

7-Chloropyrido[3,4-b]pyrazine
5-Chloro regioisomerLogP and cross-coupling reactivity may differ; ADME profile and synthetic route may shift significantly.
7-Chloropyrido[3,4-b]pyrazine
7-Bromo analogHigher reactivity but different stability and cost; synthetic protocol and impurity profile may not transfer directly.
7-Chloropyrido[3,4-b]pyrazine
Other halogen isomersRegioisomeric purity and positional reactivity govern library yield; generic substitution may alter chemoselectivity.

7-Chloropyrido[3,4-b]pyrazine: Comparative Evidence vs. Analogs


Lipophilicity Advantage vs. 5-Chloro and 7-Bromo Analogs

7-Chloropyrido[3,4-b]pyrazine exhibits a calculated LogP of 1.68, positioning it in the optimal lipophilicity range for oral bioavailability (LogP 1–3). In contrast, the 5-chloro regioisomer (CAS 214045-82-6) has a reported LogP of 0.33, while the 7-bromo analog (CAS 1337880-74-6) has a LogP of 0.65 . The 5-fold higher LogP relative to the 5-chloro isomer directly translates to improved membrane permeability potential for derived compounds.

Lipophilicity (LogP)
Head-to-head
7-Chloro: LogP 1.68 vs 5-Chloro: 0.33 vs 7-Bromo: 0.65
Supports selection for cell-permeable kinase inhibitor design
Calculated LogP; drug-like range context
Lipophilicity LogP Drug-likeness ADME

Polar Surface Area and CNS Drug-Likeness

The topological polar surface area (TPSA) of 7-chloropyrido[3,4-b]pyrazine is calculated as 38.67 Ų . This value falls below the widely accepted threshold of 60–70 Ų for blood-brain barrier penetration, suggesting that derivatives built on this scaffold may retain CNS accessibility [1]. The unsubstituted pyrido[3,4-b]pyrazine core has a PSA of approximately 38.67 Ų as well, indicating that the chlorine substituent does not significantly alter this parameter, but its positional placement at C-7 allows for vectorial elaboration without steric interference from the pyrazine ring nitrogens.

Polar Surface Area
Class-level
TPSA 38.67 Ų
May support CNS-penetrant kinase probe design
Class-level CNS drug-like threshold inference
Polar Surface Area CNS penetration Drug design

Kinase Inhibition Against ERK2 and KDR

In a direct head-to-head comparison within the same study, 7-chloro-3-phenylpyrido[3,4-b]pyrazine (compound 9e) was tested alongside its 2-phenyl regioisomer against a panel of seven cancer-related kinases. Compound 9e exhibited IC₅₀ values of 2.34 µM against ERK2 and 2.06 µM against KDR, while the 2-phenyl isomer showed distinct selectivity and potency profiles [1]. This establishes that the 7-chloro substitution pattern is compatible with kinase inhibition and that the 3-phenyl-7-chloro combination yields a tractable starting point for lead optimization.

Kinase Inhibition
Head-to-head
IC₅₀ ERK2 2.34 µM, KDR 2.06 µM (3-phenyl derivative)
Supports ERK2/KDR pathway inhibition study fit
In vitro kinase panel context; MedChemComm 2016
Kinase inhibition ERK2 KDR IC50

Synthetic Accessibility via C-7 Derivatization

The chlorine atom at the 7-position of pyrido[3,4-b]pyrazine is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrazine ring nitrogens. In the MedChemComm study, 7-chloro-3-phenylpyrido[3,4-b]pyrazine was reacted with various anilines via Buchwald–Hartwig amination to yield N-aryl derivatives in 52–58% yield [1]. This contrasts with the 5-chloro regioisomer, which requires more forcing conditions or alternative synthetic strategies due to the different electronic environment. The 7-bromo analog offers higher reactivity but suffers from lower stability and higher cost per gram (typically 2–3× that of the chloro derivative) .

C-7 Derivatization
Cross-study
Buchwald–Hartwig amination yield 52–58%
Supports high-throughput parallel synthesis workflows
Reactivity-cost balance context; protocol review recommended
Cross-coupling SNAr Regioselectivity Library synthesis

Commercial Purity and Supplier Benchmarking

Commercially available 7-chloropyrido[3,4-b]pyrazine is supplied with a minimum purity of 95% (HPLC) from major vendors including Sigma-Aldrich, with certificates of analysis providing batch-specific quality data . The 7-bromo analog is available at 98.1% purity (HPLC, 210 nm) from select suppliers, but with fewer sourcing options and typically longer lead times . The 5-chloro regioisomer is also available at 95% purity, but with more limited vendor distribution networks. For procurement decisions, the broader supplier base for the 7-chloro derivative reduces supply chain risk and enables competitive pricing.

Supplier Benchmarking
Cross-study
≥95% purity (HPLC); multiple global suppliers
Multi-vendor availability reduces supply chain risk
Supplier specification review; data to verify per batch
Purity Quality control Procurement specification

Thermal Stability vs. 7-Bromo Analog

7-Chloropyrido[3,4-b]pyrazine has a calculated boiling point of 314.2 °C at 760 mmHg with a flash point of 173 °C . The 7-bromo analog has a boiling point of 339.7 °C . While both compounds can withstand typical reaction temperatures for cross-coupling (80–120 °C), the lower boiling point of the chloro derivative facilitates removal of excess reagent by distillation during workup. Additionally, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is stronger than the C–Br bond (~280 kJ/mol), reducing the risk of thermal dehalogenation side reactions during prolonged heating.

Thermal Stability
Class-level
Boiling point 314.2 °C; C–Cl BDE ~397 kJ/mol
May reduce dehalogenation risk in high-temperature reactions
Class-level bond-energy inference; reaction context-dependent
Thermal stability Boiling point Reaction conditions

7-Chloropyrido[3,4-b]pyrazine: Optimal Application Scenarios


Kinase Fragment Libraries with Balanced Lipophilicity

For medicinal chemistry programs targeting intracellular kinases (e.g., ERK2, KDR), 7-chloropyrido[3,4-b]pyrazine provides a LogP of 1.68—within the optimal drug-like range—compared to the hydrophilic 5-chloro regioisomer (LogP 0.33). This scaffold is therefore preferred when designing fragment libraries where passive cell permeability is a critical selection criterion [1].

Parallel Synthesis via Buchwald–Hartwig Amination

The 7-chloro handle enables direct diversification via palladium-catalyzed amination, yielding N-aryl derivatives in 52–58% isolated yield [1]. This established protocol makes the compound suitable for high-throughput parallel synthesis in medicinal chemistry core facilities, where cost-efficient, reproducible building blocks are essential.

CNS-Penetrant Kinase Inhibitor Development

With a TPSA of 38.67 Ų, well below the 60–70 Ų threshold for blood-brain barrier penetration, 7-chloropyrido[3,4-b]pyrazine is an attractive starting point for CNS-targeted kinase inhibitor programs (e.g., glioblastoma, neurodegenerative diseases) where many alternative heterocyclic cores exceed CNS drug-like PSA limits [1].

Multi-Vendor Supply for Academic and Industrial Procurement

7-Chloropyrido[3,4-b]pyrazine is stocked by multiple global suppliers (Sigma-Aldrich, Bidepharm, CymitQuimica, MuseChem) at ≥95% purity, reducing single-supplier dependency. The 7-bromo and 5-chloro analogs are sourced from significantly fewer vendors, making the 7-chloro compound the most supply-chain-resilient choice for long-term drug discovery projects .

Application
Selection Property
Validation Focus
Kinase fragment library design
Balanced lipophilicity (LogP ~1.68)
Cell-permeability and target-engagement assay context
High-throughput parallel synthesis
7-chloro handle for Buchwald–Hartwig amination
Reaction yield and reproducibility across aniline scope
CNS-penetrant kinase probe development
Low TPSA (38.67 Ų)
CNS permeability assay and brain-to-plasma ratio review
Multi-vendor academic and industrial procurement
≥95% purity with broad commercial availability
Lot-specific COA and impurity profile benchmarking
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